molecular formula C20H23N3O5S B14950414 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B14950414
M. Wt: 417.5 g/mol
InChI Key: QXBBQUKRFMXNGZ-FYJGNVAPSA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . The general reaction scheme can be represented as follows:

  • Starting Materials

    • 2,4-dihydroxybenzaldehyde
    • 4-methylbenzenesulfonyl chloride
    • Piperidine-4-carbohydrazide
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Temperature: Reflux (approximately 78-80°C)
    • Duration: Several hours to overnight
  • Procedure

    • The hydrazide is dissolved in the solvent, and the aldehyde is added dropwise.
    • The mixture is heated under reflux until the reaction is complete.
    • The product is then isolated by filtration, washed, and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biochemical effects . The hydrazone linkage and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide exhibits unique properties due to the presence of the sulfonyl group and the specific substitution pattern on the aromatic rings

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H23N3O5S/c1-14-2-6-18(7-3-14)29(27,28)23-10-8-15(9-11-23)20(26)22-21-13-16-4-5-17(24)12-19(16)25/h2-7,12-13,15,24-25H,8-11H2,1H3,(H,22,26)/b21-13+

InChI Key

QXBBQUKRFMXNGZ-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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